Cas no 13901-38-7 (3-(2-Ethylpiperidin-1-yl)propan-1-amine)

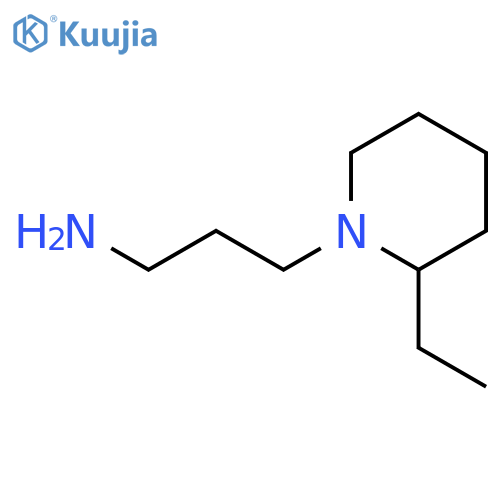

13901-38-7 structure

商品名:3-(2-Ethylpiperidin-1-yl)propan-1-amine

3-(2-Ethylpiperidin-1-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(2-Ethylpiperidin-1-yl)propan-1-amine

- 1-Piperidinepropanamine, 2-ethyl-

- 2-ethyl-1-Piperidinepropanamine

- 1-Piperidinepropanamine,2-ethyl

- HMS1378B03

- AKOS BBV-002533

- UKRORGSYN-BB BBV-002533

- 3-(2-ethyl-1-piperidyl)propylamine

- N-(3-Aminopropyl)-2-ethylpiperidine

- 3-(2-ethyl-1-piperidyl)propan-1-amine

- 3-(2-Ethyl-piperidin-1-yl)-propylamine

- 3-(2-ethyl-1-piperidinyl)propan-1-amine

- CS-0318547

- SB41437

- LS-02577

- AKOS016045205

- A1-52282

- FT-0691160

- DTXSID20399504

- SCHEMBL3324410

- 13901-38-7

- F70112

- MFCD03001140

- AKOS000123808

- 3-(2-ethyl-piperidine-1-yl)-propylamine

- 3-(2-Ethyl-1-piperidinyl)-1-propanamine, AldrichCPR

- ChemDiv2_003193

- 3-(2-ethylpiperidin-1-yl)propan-1-amine F

- OTAVA-BB 7020210311

-

- MDL: MFCD03001140

- インチ: InChI=1S/C10H22N2/c1-2-10-6-3-4-8-12(10)9-5-7-11/h10H,2-9,11H2,1H3

- InChIKey: BVQNBPJFOANOTF-UHFFFAOYSA-N

- ほほえんだ: CCC1CCCCN1CCCN

計算された属性

- せいみつぶんしりょう: 170.17800

- どういたいしつりょう: 170.178298710g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 29.3Ų

じっけんとくせい

- 密度みつど: 0.9±0.1 g/cm3

- ふってん: 233.0±8.0 °C at 760 mmHg

- フラッシュポイント: 91.2±13.6 °C

- PSA: 29.26000

- LogP: 2.23790

- じょうきあつ: 0.1±0.5 mmHg at 25°C

3-(2-Ethylpiperidin-1-yl)propan-1-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-(2-Ethylpiperidin-1-yl)propan-1-amine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-(2-Ethylpiperidin-1-yl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B438495-50mg |

3-(2-ethylpiperidin-1-yl)propan-1-amine |

13901-38-7 | 50mg |

$ 135.00 | 2022-06-07 | ||

| abcr | AB369845-5 g |

3-(2-Ethylpiperidin-1-yl)propan-1-amine, 95%; . |

13901-38-7 | 95% | 5g |

€907.00 | 2023-06-20 | |

| abcr | AB369845-500mg |

3-(2-Ethylpiperidin-1-yl)propan-1-amine, 95%; . |

13901-38-7 | 95% | 500mg |

€269.00 | 2025-02-13 | |

| abcr | AB369845-5g |

3-(2-Ethylpiperidin-1-yl)propan-1-amine, 95%; . |

13901-38-7 | 95% | 5g |

€877.00 | 2025-02-13 | |

| A2B Chem LLC | AA59455-1g |

3-(2-Ethylpiperidin-1-yl)propan-1-amine |

13901-38-7 | >95% | 1g |

$509.00 | 2024-04-20 | |

| abcr | AB369845-500 mg |

3-(2-Ethylpiperidin-1-yl)propan-1-amine, 95%; . |

13901-38-7 | 95% | 500MG |

€254.60 | 2023-02-20 | |

| abcr | AB369845-1 g |

3-(2-Ethylpiperidin-1-yl)propan-1-amine, 95%; . |

13901-38-7 | 95% | 1g |

€322.50 | 2023-06-20 | |

| abcr | AB369845-1g |

3-(2-Ethylpiperidin-1-yl)propan-1-amine, 95%; . |

13901-38-7 | 95% | 1g |

€317.00 | 2025-02-13 | |

| A2B Chem LLC | AA59455-10g |

3-(2-Ethylpiperidin-1-yl)propan-1-amine |

13901-38-7 | >95% | 10g |

$1412.00 | 2024-04-20 | |

| Ambeed | A346908-5g |

3-(2-Ethylpiperidin-1-yl)propan-1-amine |

13901-38-7 | 95+% | 5g |

$994.0 | 2024-04-24 |

3-(2-Ethylpiperidin-1-yl)propan-1-amine 関連文献

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

13901-38-7 (3-(2-Ethylpiperidin-1-yl)propan-1-amine) 関連製品

- 4897-50-1(1,4'-bipiperidine)

- 87571-88-8(Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine)

- 73579-08-5(N,1-dimethylpiperidin-4-amine)

- 98998-25-5(8-Methyl-8-azabicyclo[3.2.1]octan-3-amine)

- 41838-46-4(1-methylpiperidin-4-amine)

- 62813-02-9(1-Cyclopropylpiperidin-4-amine)

- 3319-01-5(1-Cyclohexylpiperidine)

- 50533-97-6(N,N-Dimethylpiperidin-4-amine)

- 127285-08-9(1-(propan-2-yl)piperidin-4-amine)

- 5004-07-9(4-(Pyrrolidinyl)piperidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13901-38-7)3-(2-Ethylpiperidin-1-yl)propan-1-amine

清らかである:99%

はかる:5g

価格 ($):895.0